Ethyl (2E)-3-{8-methoxy-3-phenyl-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL}but-2-enoate
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Overview
Description
Ethyl (2E)-3-{8-methoxy-3-phenyl-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL}but-2-enoate is a complex organic compound with a molecular formula of C25H28N2O4 and a molecular weight of 420.513 g/mol . This compound is part of the indazole family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of Ethyl (2E)-3-{8-methoxy-3-phenyl-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL}but-2-enoate typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common reagents include strong acids or bases, organic solvents, and catalysts to facilitate the reactions
Chemical Reactions Analysis
Ethyl (2E)-3-{8-methoxy-3-phenyl-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL}but-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
Ethyl (2E)-3-{8-methoxy-3-phenyl-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL}but-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s indazole core is known for its biological activity, making it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Ethyl (2E)-3-{8-methoxy-3-phenyl-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL}but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Ethyl (2E)-3-{8-methoxy-3-phenyl-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL}but-2-enoate can be compared with other indazole derivatives, such as:
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An antiviral agent with a different substitution pattern on the indazole core.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Another indazole derivative with potent antiviral activity.
Properties
IUPAC Name |
ethyl (E)-3-(8-methoxy-3-phenyl-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl)but-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-4-29-22(27)14-16(2)26-24(18-8-6-5-7-9-18)20-13-11-17-10-12-19(28-3)15-21(17)23(20)25-26/h5-10,12,14-15,20,24H,4,11,13H2,1-3H3/b16-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGQLMLTKZWCKC-JQIJEIRASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)N1C(C2CCC3=C(C2=N1)C=C(C=C3)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/N1C(C2CCC3=C(C2=N1)C=C(C=C3)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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